5-(Piperidin-4-yl)isothiazol-3-ol
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Overview
Description
5-(piperidin-4-yl)isothiazol-3-ol is a compound that features a piperidine ring fused with an isothiazole ring. Piperidine is a six-membered heterocyclic amine, while isothiazole is a five-membered ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with isothiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(piperidin-4-yl)isothiazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazole compounds .
Scientific Research Applications
5-(piperidin-4-yl)isothiazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(piperidin-4-yl)isothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Isothiazole derivatives: Compounds with the isothiazole ring may exhibit similar chemical reactivity and applications
Uniqueness
5-(piperidin-4-yl)isothiazol-3-ol is unique due to its combined piperidine and isothiazole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-piperidin-4-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C8H12N2OS/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
WUINUICOEAZPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NS2 |
Origin of Product |
United States |
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